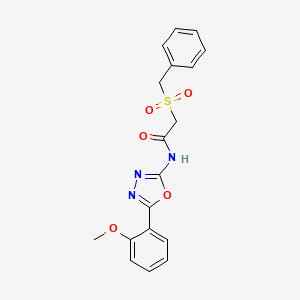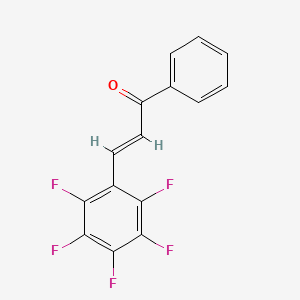
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide, also known as MI-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. MI-2 has shown promising results in preclinical studies and has the potential to become a valuable tool in cancer research.
Applications De Recherche Scientifique
Anticonvulsant Evaluation
A series of novel derivatives incorporating the functionalized amino acid unit and GABA–phthalimide moiety, with essential amino acid substituted on it, were synthesized to explore prospective anticonvulsant candidates. Initial screenings using the maximal electroshock test and sub-cutaneous Pentylenetetrazole test in mice identified compounds with significant ability to suppress convulsions generated by electrical seizures. Quantitative studies in mice and rats showed an increase in the protective index over phenytoin, indicating potent anticonvulsant activity. Additionally, the administration of active compounds resulted in increased gamma-amino butyric acid levels in various brain regions, suggesting a promising direction for future investigations on modifying this framework for enhanced potency (Ahuja, Husain, & Siddiqui, 2014).
Antioxidant and Anticancer Activity
Derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, and other moieties were synthesized, with their structures confirmed by various spectroscopy techniques. The antioxidant activity of these compounds was found to be significantly higher than that of ascorbic acid. Anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing higher cytotoxicity against the glioblastoma U-87 cell line. These findings highlight the potential of such compounds in developing new treatments for cancer (Tumosienė et al., 2020).
Anti-inflammatory Agents
Novel derivatives were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, and docking studies were performed to determine their binding affinity towards human serum albumin. This research contributes to the understanding of the molecular basis of anti-inflammatory activity and opens avenues for the development of new therapeutic agents (Nikalje, Hirani, & Nawle, 2015).
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSSYICAJYDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

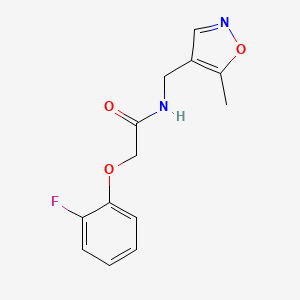
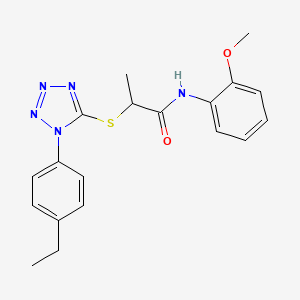
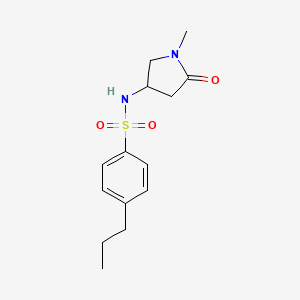
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)
![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)


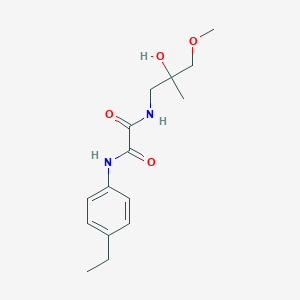
![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)

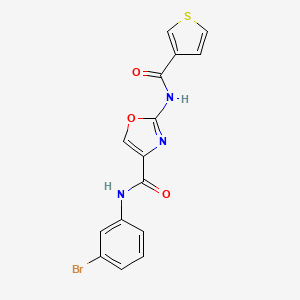
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)
